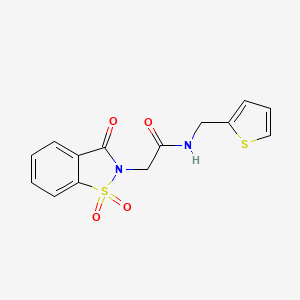

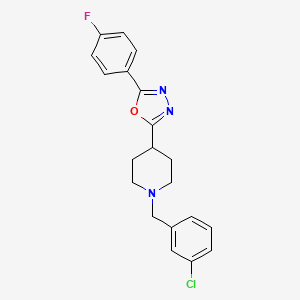

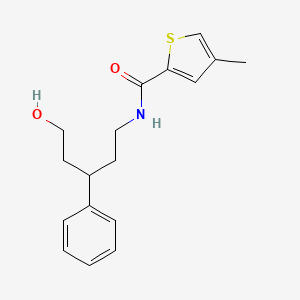

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, also known as MMQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a synthetic compound that has been synthesized through a multi-step process, and its mechanism of action has been studied extensively in vitro and in vivo.

Scientific Research Applications

Anticorrosive Material

Quinoline derivatives, including Methyl 6-methoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, are widely recognized for their effective anticorrosive properties. These compounds exhibit significant efficiency against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them invaluable in protecting metals from degradation, particularly in harsh environmental conditions or when exposed to corrosive chemicals (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The incorporation of quinoline and its derivatives into π-extended conjugated systems has proven to be of great value for creating novel optoelectronic materials. These materials are pivotal in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research indicates that quinoline derivatives, including this compound, contribute significantly to the advancement of optoelectronic applications, showcasing their versatility beyond medicinal use (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Research

Quinoline derivatives, such as this compound, have garnered attention in anticancer research due to their potential therapeutic benefits. These compounds have been explored for their ability to inhibit cancer cell growth and proliferation. The literature emphasizes the role of quinoline structures in the development of anticancer drugs, highlighting their significance in medicinal chemistry and drug discovery processes (Musioł, 2017).

Antioxidant Applications

Quinoline derivatives are also noted for their antioxidant properties, which are crucial in various industries, including food preservation and pharmaceuticals. These compounds, including this compound, can stabilize free radicals and prevent oxidative damage, thereby extending the shelf life of products and contributing to health benefits when used in dietary supplements (de Koning, 2002).

properties

IUPAC Name |

methyl 6-methoxy-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-13-5-4-6-14(9-13)22-20(24)12-28-19-11-18(21(25)27-3)23-17-8-7-15(26-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUQVPKAXLTHRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)